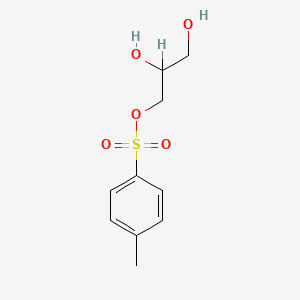

(R,S)-1-Tosyl Glycerol

Description

Context of Glycerol (B35011) Valorization and Sustainable Chemical Feedstocks

Glycerol, a major byproduct of the biodiesel industry, is an abundant and relatively low-cost renewable feedstock. nih.govpreprints.org The effective utilization, or "valorization," of this surplus glycerol is a key aspect of developing a sustainable and green chemical industry. nih.govrsc.org Transforming glycerol into value-added chemicals not only addresses the economic challenges of the biodiesel sector but also reduces reliance on fossil fuels for chemical production. nih.gov The conversion of glycerol into derivatives like (R,S)-1-Tosyl Glycerol is a prime example of such a valorization strategy. preprints.orgmdpi.com This transformation allows for the introduction of a good leaving group (the tosylate), paving the way for a multitude of subsequent chemical modifications. wikipedia.org

Distinctive Role as a Versatile Synthetic Reagent and Intermediate

The chemical structure of this compound, featuring both hydroxyl groups and a tosylate group, imparts a unique and balanced reactivity. smolecule.com This makes it a highly versatile reagent in organic synthesis. cymitquimica.comsmolecule.com The tosyl group, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.comwikipedia.org This reactivity has been harnessed in the synthesis of diverse and complex organic molecules. smolecule.com

Furthermore, this compound can be converted into other important building blocks. For instance, it serves as a precursor for the synthesis of glycidyl (B131873) tosylate, a valuable epoxide intermediate. unibo.itresearchgate.net This conversion typically involves an intramolecular cyclization where a deprotonated hydroxyl group displaces the tosylate. unibo.it Glycidyl tosylate itself is a key monomer in polymerization reactions and a precursor for various functionalized polyethers. nih.gov

Fundamental Importance in Chiral Synthesis and Enantiopure Compound Production

The "(R,S)" designation in the name indicates that the compound is a racemic mixture, containing both the (R) and (S) enantiomers. This racemic nature does not diminish its importance; in fact, it serves as a crucial starting point for the synthesis of enantiopure compounds. smolecule.com Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific three-dimensional structure. ub.edu

This compound and its derivatives are utilized as chiral building blocks in asymmetric synthesis. cymitquimica.comsmolecule.commdpi.com Methods such as asymmetric desymmetrization of glycerol can be employed to produce optically active monotosylated glycerol derivatives with high enantiomeric excess. mdpi.comnih.gov These chiral intermediates can then be used in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. smolecule.comnih.gov For example, chiral glycerol derivatives are essential C3 building blocks in medicinal and synthetic organic chemistry. mdpi.com The ability to selectively functionalize the different hydroxyl groups of the glycerol backbone, often guided by the initial tosylation, is a powerful strategy for constructing chiral molecules with high precision. nih.govnih.gov

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O5S | cymitquimica.comnih.gov |

| Molecular Weight | 246.28 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | 2,3-dihydroxypropyl 4-methylbenzenesulfonate | nih.gov |

| CAS Number | 73073-07-1 | cymitquimica.comnih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Synonyms for this compound

| Synonym |

| 1-Tosyloxy-2,3-propanediol |

| 2,3-Dihydroxypropyl 4-methylbenzenesulfonate |

| 2,3-Dihydroxypropyl tosylate |

| 3-[(4-Methylbenzenesulfonyl)oxy]propane-1,2-diol |

| Glycerol, 1-p-toluenesulfonate |

| (Source: cymitquimica.comnih.gov) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R,s 1 Tosyl Glycerol and Its Stereoisomers

Conventional Tosylation Procedures of Glycerol (B35011)

Conventional methods for the tosylation of glycerol typically involve the direct reaction of glycerol with a tosylating agent, most commonly p-toluenesulfonyl chloride (TsCl). These procedures often yield a racemic mixture of (R,S)-1-Tosyl Glycerol.

Regioselective Monotosylation Strategies

The primary challenge in the conventional tosylation of glycerol lies in achieving regioselectivity, as glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group. The goal is to selectively tosylate one of the primary hydroxyl groups to yield 1-Tosyl Glycerol.

One common strategy involves the use of a base, such as pyridine (B92270), in an organic solvent like dichloromethane. In this process, glycerol is dissolved in the solvent, followed by the addition of p-toluenesulfonyl chloride and the base. The reaction is stirred under controlled temperature conditions. A subsequent work-up with an acid and water wash is performed to remove unreacted materials and isolate the desired monotosylated product. smolecule.com

The use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), has been a well-established method for the regioselective derivatization of diols, particularly in sugar chemistry. This method can be applied to glycerol to favor monotosylation at a primary position. The process involves the formation of a stannylene acetal (B89532) intermediate, which then directs the tosylation to a specific hydroxyl group. google.comgoogle.com Research has shown that the catalytic amount of dibutyltin oxide can be significantly reduced, in some cases to as low as 0.1 mol%, without compromising the conversion rate and selectivity of the monotosylation reaction. google.comgoogle.com

Another approach to achieve regioselective monotosylation involves the use of phase-transfer catalysis with phenylboronic acid. This method enhances the solubility of glycerol in nonpolar organic solvents and selectively protects the diol groups through the formation of an arylboronic ester intermediate. This allows for a more controlled and selective condensation with the tosylating agent. acs.org

Influence of Reaction Conditions, Bases, and Solvents

The outcome of the tosylation reaction is highly dependent on various factors, including the choice of base, solvent, and reaction temperature.

Bases: A variety of bases can be employed in the tosylation of glycerol, with pyridine being a traditional choice. smolecule.com Other amine bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are also commonly used. google.comgoogle.com The strength and nucleophilicity of the base can influence the reaction rate and selectivity. For instance, strong bases like sodium hydride have been reported to cause cleavage of the C=O bond in glycerol carbonate during tosylation attempts, highlighting the need for careful base selection. researchgate.net In solid-state reactions, potassium carbonate has been effectively used as a base for the tosylation of alcohols. researchgate.net

Solvents: The choice of solvent plays a crucial role in the tosylation of glycerol. Dichloromethane is a frequently used solvent for conventional procedures. smolecule.com Toluene is another common solvent, particularly in reactions utilizing organotin catalysts. google.com The solvent can affect the solubility of the reactants and influence the reaction pathway. For example, studies on the dehydroxylation of glycerol have shown that protic solvents like ethanol (B145695) and water can favor specific reaction outcomes. researchgate.net In the context of enzymatic reactions, the addition of glycerol-based solvents has been shown to switch the regioselectivity of glycosylation. rsc.org

Reaction Temperature and Time: The temperature and duration of the reaction are critical parameters that must be optimized to achieve the desired product with high yield and purity. Reactions are often carried out at controlled temperatures, sometimes starting at 0°C and then proceeding at room temperature. researchgate.net The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. acs.org

Asymmetric Synthetic Approaches

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods to produce specific stereoisomers of 1-Tosyl Glycerol. These approaches aim to desymmetrize the prochiral glycerol molecule, leading to the formation of either (R)- or (S)-1-Tosyl Glycerol.

Enantioselective Desymmetrization of Prochiral Glycerol

Enantioselective desymmetrization is a powerful strategy for preparing chiral molecules from achiral starting materials. ua.es In the case of glycerol, this involves the selective functionalization of one of its two enantiotopic primary hydroxyl groups.

Transition metal catalysis, particularly with copper, has emerged as a highly effective method for the asymmetric desymmetrization of glycerol. mdpi.comresearchgate.net These reactions typically employ a chiral ligand to create a chiral catalytic environment that directs the tosylation to one of the primary hydroxyl groups with high enantioselectivity.

A notable example is the use of a copper(I) cyanide (CuCN) catalyst in conjunction with a chiral bis(oxazoline) ligand, such as (R,R)-PhBOX. mdpi.comresearchgate.net This catalytic system, in the presence of an inexpensive inorganic base like sodium carbonate, can afford optically active monosulfonylated glycerol in excellent yield and high enantioselectivity. mdpi.comresearchgate.net The reaction proceeds smoothly under mild conditions. mdpi.comresearchgate.net It has been demonstrated that both the copper salt and the chiral ligand are essential for the reaction to proceed effectively. mdpi.com

The optimization of reaction conditions is crucial for achieving high enantiomeric excess (ee). Factors such as the choice of copper salt, ligand, base, and solvent have been systematically studied. For instance, various copper catalysts and carbonate bases have been evaluated to maximize both yield and enantioselectivity. researchgate.net Competition studies have revealed that this catalytic system is highly selective for glycerol, even in the presence of other alcohols, and that the free 2-hydroxy group of glycerol plays a significant role in accelerating the tosylation with high asymmetric induction. mdpi.com The utility of this method has been further demonstrated by the successful gram-scale synthesis of the desired product and its subsequent transformation into other valuable chiral building blocks. mdpi.comresearchgate.net

Organocatalysis provides a metal-free alternative for the enantioselective functionalization of glycerol. rsc.org This approach utilizes small organic molecules as catalysts to promote the desired transformation with high stereocontrol.

While the direct organocatalyzed enantioselective tosylation of glycerol is a challenging area, related functionalizations have been developed. For example, the first non-enzymatic direct desymmetrization of glycerol was achieved through organocatalyzed enantioselective silylation. mdpi.comresearchgate.net This protocol achieved high enantioselectivity through a secondary kinetic resolution of the initially formed monosilylated glycerol. mdpi.comresearchgate.net

Peptide-based organocatalysts have also shown promise in the desymmetrization of glycerol derivatives. rsc.org For instance, a chiral histidine-derived peptide-based organocatalyst has been used for the desymmetrizative acylation of meso-glycerol derivatives. rsc.org These catalysts often work through a combination of activating the acylating agent and orienting the substrate through hydrogen bonding interactions. rsc.org The development of synthetic, miniaturized peptide-based organocatalysts that mimic enzyme function is an active area of research for the desymmetrization of structurally challenging diols. rsc.org

The following tables summarize the key aspects of the synthetic methodologies discussed:

Table 1: Conventional Tosylation of Glycerol

| Method | Key Reagents | Solvent | Base | Outcome |

|---|---|---|---|---|

| Standard Procedure | p-Toluenesulfonyl chloride | Dichloromethane | Pyridine | This compound smolecule.com |

| Organotin Catalysis | p-Toluenesulfonyl chloride, Dibutyltin oxide (catalytic) | Toluene | Triethylamine | Regioselective monotosylation google.comgoogle.com |

Table 2: Asymmetric Synthesis of 1-Tosyl Glycerol Stereoisomers

| Method | Catalyst System | Ligand | Base | Outcome |

|---|---|---|---|---|

| Copper-Catalyzed Sulfonylation | CuCN | (R,R)-PhBOX | Sodium Carbonate | Optically active 1-Tosyl Glycerol (high ee) mdpi.comresearchgate.net |

| Organocatalyzed Silylation | - | Chiral Organocatalyst | - | Enantioselective monosilylation of glycerol mdpi.comresearchgate.net |

Chiral Pool Strategies Utilizing Glycerol Derivatives

Chiral pool synthesis represents an efficient approach to enantiomerically pure compounds, starting from inexpensive and naturally occurring chiral precursors. Glycerol, a simple polyol, and its protected forms serve as excellent starting points for the synthesis of this compound and its individual enantiomers.

A common and effective method for preparing 1-tosyl glycerol involves the use of protected glycerol intermediates, with solketal (B138546) (isopropylidene glycerol) being a prominent example. Solketal is synthesized by the reaction of glycerol with acetone (B3395972) in the presence of an acid catalyst. preprints.org This process selectively protects the 1,2-diol of glycerol, leaving the primary hydroxyl group at the 3-position available for further functionalization.

The synthesis of tosyl solketal is then achieved by reacting solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. preprints.orgpreprints.org This reaction introduces the tosyl group onto the primary hydroxyl, yielding tosyl solketal. The racemic form of solketal was first reported in 1895 and can be readily prepared from glycerol. preprints.org Both enantiomers of solketal are commercially available and can be prepared from chiral pool sources like D-mannitol or L-serine, providing access to enantiomerically pure (R)- or (S)-1-tosyl glycerol upon deprotection. researchgate.net For instance, (S)-solketal can be prepared from D-mannitol. preprints.org

The final step to obtain 1-tosyl glycerol is the removal of the isopropylidene protecting group from tosyl solketal. This is typically accomplished under acidic conditions, which hydrolyzes the acetal and regenerates the diol functionality, yielding the target compound, this compound or its specific stereoisomer.

Table 1: Synthesis of 1-Tosyl Glycerol via Tosyl Solketal

| Step | Reactants | Reagents | Product |

| 1 | Glycerol, Acetone | Acid Catalyst | Solketal |

| 2 | Solketal | p-Toluenesulfonyl chloride, Pyridine | Tosyl Solketal |

| 3 | Tosyl Solketal | Acid, Water | This compound |

This table summarizes the general synthetic pathway from glycerol to this compound via the tosyl solketal intermediate.

An alternative and widely utilized strategy for the synthesis of 1-tosyl glycerol and its enantiomers proceeds through glycidyl (B131873) tosylate intermediates. Glycidol (B123203), another key chiral building block derived from glycerol, can be converted to glycidyl tosylate. beilstein-journals.org The synthesis of glycidyl derivatives can start from 3-chloro-1,2-propanediol. google.com

For instance, (S)-glycidyl tosylate can be prepared from (R)-3-chloro-1,2-propanediol. google.com The process involves the formation of glycidol followed by tosylation. In a typical procedure, (R)-3-chloro-1,2-propanediol is treated with a base like potassium phosphate (B84403) tribasic to form the epoxide, glycidol. google.com Subsequent reaction with tosyl chloride in the presence of a base such as triethylamine and a catalyst like 4-(dimethylamino)pyridine yields (S)-glycidyl tosylate. google.com Similarly, (R)-glycidyl tosylate can be prepared from (S)-3-chloro-1,2-propanediol. google.com

The conversion of glycidyl tosylate to 1-tosyl glycerol involves the regioselective opening of the epoxide ring. This can be achieved under various conditions, often involving nucleophilic attack at the C3 position. For example, reaction with a nucleophile followed by subsequent transformations can lead to the desired 1-tosyl glycerol structure. A recent study has also explored the synthesis of glycidyl tosylate from glycidol under continuous-flow conditions using p-toluenesulfonyl chloride. rsc.org

(R)-(-)-Glycidyl tosylate is a versatile reagent used in the preparation of various compounds, including 1-O-hexadecyl-sn-glycerol 3-O-p-toluenesulfonate by reaction with 1-hexadecanol (B1195841) in the presence of boron trifluoride etherate. sigmaaldrich.com This highlights the utility of glycidyl tosylate as a precursor in the synthesis of complex glycerol derivatives.

Table 2: Enantioselective Synthesis of Glycidyl Tosylate

| Starting Material | Product | Yield | Chemical Purity | Optical Purity |

| (R)-3-chloro-1,2-propanediol | (S)-Glycidyl Tosylate | 81.5% | 99.8% | 99.5% ee |

| (S)-3-chloro-1,2-propanediol | (R)-Glycidyl Tosylate | 82.3% | 99.8% | 99.4% ee |

Data sourced from a patented process for preparing glycidyl derivatives. google.com The table demonstrates the high yields and purities achievable in the synthesis of enantiopure glycidyl tosylates.

Reaction Mechanisms and Reactivity Profiles of R,s 1 Tosyl Glycerol

Nucleophilic Substitution Reactions at the Tosylate Moiety

The tosylate group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonyl group and the aromatic ring. masterorganicchemistry.com Consequently, the primary carbon to which it is attached is an electrophilic center that readily undergoes SN2 reactions with a wide range of nucleophiles. wikipedia.orggacariyalur.ac.in These reactions typically proceed with an inversion of stereochemistry at the reaction center. libretexts.orgpressbooks.pub

(R,S)-1-Tosyl Glycerol (B35011) and its derivatives are effective substrates for the formation of carbon-nitrogen bonds. Various nitrogen-containing nucleophiles can displace the tosylate group, providing access to amines, azides, and other nitrogenous compounds. For instance, reactions with primary amines, dimethylamine, and sodium azide (B81097) have been shown to proceed efficiently, substituting the tosylate moiety. d-nb.infoucla.edu This reactivity is fundamental in building more complex molecules, such as in the synthesis of N-tosyl imines or the introduction of nucleobases like adenine (B156593) in the preparation of glycerol nucleic acid isomers. beilstein-journals.orgchemrxiv.org

| Nucleophile | Product Type | Research Findings |

| Primary Amines (e.g., tert-butylamine) | Secondary Amine | Efficient displacement of the tosylate group to yield the corresponding amine. ucla.edu |

| Dimethylamine | Tertiary Amine | Quantitative substitution of tosylate moieties in polymers containing glycidyl (B131873) tosylate units has been observed. d-nb.info |

| Sodium Azide | Alkyl Azide | The tosylate is readily displaced by the azide anion, a common step in the synthesis of amino alcohols after subsequent reduction. d-nb.info |

| N6-benzoyladenine | N-substituted Glycerol derivative | A direct SN2 reaction with the tosyl derivative of a glycerol backbone has been used to form a key C-N bond. beilstein-journals.org |

Oxygen-based nucleophiles, including alcohols and carboxylates, readily react with 1-tosyl glycerol derivatives to form ethers and esters, respectively. The reaction of a tosylate with an alcohol (alkoxide) is a standard method for ether synthesis. ucla.edubeilstein-journals.org This approach has been used in the synthesis of ether lipids and polymers. d-nb.infobeilstein-journals.org

| Nucleophile | Product Type | Research Findings |

| Alcohols / Alkoxides (e.g., palmityl alcohol, deprotonated PEG) | Ether | The tosylate can be displaced by alcohols or their corresponding alkoxides to form new ether linkages. d-nb.infobeilstein-journals.org |

| Aryloxides | Aryl Ether | The reaction of a glycerol tosylate derivative with an aryloxide is a key step in producing aryloxypropanolamines. ucla.edu |

| Acetate (B1210297) (e.g., cesium acetate) | Ester | Displacement with acetate ion proceeds with inversion of configuration, which upon hydrolysis yields an alcohol with inverted stereochemistry from the starting tosylate. pressbooks.pubbeilstein-journals.org |

The electrophilic nature of the carbon bearing the tosylate group allows for reactions with a broad spectrum of nucleophiles beyond just nitrogen and oxygen. Sulfur and carbon nucleophiles have also been successfully employed to create new carbon-sulfur and carbon-carbon bonds.

| Nucleophile | Product Type | Research Findings |

| Thiols (e.g., thiophenol, mercaptophenols) | Thioether (Sulfide) | Thiol nucleophiles effectively displace the tosylate group, though this can sometimes compete with elimination reactions. researchgate.net |

| Grignard Reagents (Carbon Nucleophiles) | Alkylated Glycerol Derivative | The reaction of an aryl Grignard reagent with a glycerol tosylate surrogate has been used to form a C-C bond, leading to the synthesis of complex drug intermediates. mdpi.com |

| Halide Ions | Alkyl Halide | Tosylates are reactive substrates for substitution with halide ions, behaving similarly to alkyl halides themselves in subsequent reactions. libretexts.orgunifi.it |

Elimination Reactions for Alkene Formation

In the presence of a strong, non-nucleophilic base, (R,S)-1-Tosyl Glycerol can undergo an E2 elimination reaction to form an alkene. smolecule.comlibretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the tosylated carbon (the β-carbon), with the simultaneous departure of the tosylate leaving group. ucsb.edu This pathway competes with nucleophilic substitution, and the outcome is often dependent on the nature of the base and the reaction conditions. researchgate.net For example, heating a tosylate with a base like 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) can favor the formation of a terminal olefin. organic-chemistry.org This strategy has been applied to glycerol derivatives to create glycerol-derived 1,3-diether-2-alkenes from a corresponding mesylate, an analogue of a tosylate. rsc.org

Interactions and Reactivity of Unprotected Hydroxyl Functionalities

Furthermore, the presence of the 2-hydroxy group is critical in certain catalyzed reactions, where it can coordinate to a metal center and direct the stereochemical outcome of a reaction. mdpi.com These hydroxyl groups can also be protected, for example by forming an acetal (B89532) (solketal), to prevent them from interfering with desired reactions at the tosylate site. preprints.orgpreprints.org

Mechanistic Insights into Asymmetric Induction and Stereocontrol

While the subject compound is a racemic mixture, its chiral nature is central to its application in stereoselective synthesis. The stereochemistry of reactions involving 1-tosyl glycerol is highly predictable. When the tosylate is formed from an alcohol, the stereochemistry at the carbon center is retained because the C-O bond is not broken. unifi.itpearson.com However, a subsequent SN2 reaction at this center proceeds with a complete inversion of configuration. libretexts.orgpressbooks.pub This allows for precise control over the stereochemical outcome of a product.

Asymmetric induction describes how a chiral feature in a molecule influences the formation of a new chiral center. wikipedia.org In the context of the glycerol backbone, this can be achieved through several mechanisms:

Substrate Control: Starting with an enantiomerically pure form, such as (R)- or (S)-glycerol acetonide, allows the existing stereocenter to direct the approach of incoming reagents. ucla.edu

Reagent Control (Desymmetrization): An achiral glycerol molecule can be selectively tosylated on one of its two primary hydroxyl groups using a chiral catalyst. For example, a copper complex with a chiral ligand, such as (R,R)-PhBOX, has been shown to catalyze the asymmetric desymmetrization of glycerol via sulfonylation with excellent enantioselectivity. mdpi.com Mechanistic studies suggest that the free 2-hydroxy moiety plays a crucial role in this process, likely through coordination with the catalyst to achieve high levels of asymmetric induction. mdpi.com

Chelation Control: In reactions on derivatives, such as β-alkoxy N-tosyl imines, the formation of a six-membered ring chelate involving a Lewis acid can lock the conformation of the molecule, forcing a nucleophile to attack from a specific face and thus controlling the diastereoselectivity of the reaction. chemrxiv.org This principle of 1,3-asymmetric induction is relevant to the glycerol framework.

Through these mechanisms, the glycerol backbone serves as a valuable chiral building block for the synthesis of complex, optically active molecules. mdpi.com

Role of Chiral Ligands and Catalyst Systems

The resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors is a cornerstone of modern organic chemistry, enabling access to enantiomerically pure compounds. In the context of this compound, the focus is often on the asymmetric desymmetrization of its precursor, glycerol, a readily available and inexpensive prochiral molecule. mdpi.commdpi.com This approach provides a direct and efficient route to optically active monotosylated glycerol derivatives, which are valuable C3 building blocks in medicinal and synthetic organic chemistry. mdpi.com The success of these transformations hinges on the use of sophisticated chiral catalyst systems, where a chiral ligand imparts stereochemical control onto a metal center. nih.gov

A prominent and highly successful method is the copper-catalyzed asymmetric sulfonylative desymmetrization of glycerol. mdpi.com This reaction proceeds efficiently under mild conditions using a commercially available chiral ligand and an inexpensive base, offering a practical route to the desired enantioenriched product. mdpi.commdpi.com

Catalyst System Components and Function:

The catalyst system typically consists of a copper(I) salt, such as copper(I) cyanide (CuCN), and a chiral bis(oxazoline) ligand, commonly (R,R)-PhBOX. mdpi.com The chiral ligand coordinates with the copper cation to form a chiral complex. This complex then orchestrates the enantioselective tosylation of one of the two enantiotopic primary hydroxyl groups of glycerol. Control experiments have demonstrated that both the copper salt and the chiral BOX ligand are indispensable for promoting the reaction and achieving high enantioselectivity. mdpi.com

Detailed Research Findings:

Research has focused on optimizing the reaction conditions to maximize both chemical yield and enantiomeric excess (ee). The choice of ligand, base, and solvent, as well as the catalyst loading, significantly influences the outcome. A study demonstrated that the combination of CuCN, (R,R)-PhBOX as the ligand, and sodium carbonate (Na₂CO₃) as the base in acetonitrile (B52724) (MeCN) at room temperature provides excellent results. mdpi.com The catalyst loading could be reduced to 5 mol% without a significant drop in yield or enantioselectivity, and the process was successfully scaled up to the gram level, highlighting its practical utility. mdpi.com

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | CuCN (10 mol%) | (R,R)-PhBOX | Na₂CO₃ | MeCN | 92 | 93 |

| 2 | CuCN (5 mol%) | (R,R)-PhBOX | Na₂CO₃ | MeCN | 91 | 93 |

| 3 | CuCN (10 mol%) | (R,R)-PhBOX | K₂CO₃ | MeCN | 85 | 93 |

| 4 | CuCN (10 mol%) | (R,R)-PhBOX | Na₂CO₃ | THF | 75 | 91 |

| 5 | None | (R,R)-PhBOX | Na₂CO₃ | MeCN | <5 | - |

| 6 | CuCN (10 mol%) | None | Na₂CO₃ | MeCN | <5 | - |

| 7 a | CuCN (5 mol%) | (R,R)-PhBOX | Na₂CO₃ | MeCN | 88 | 93 |

a Reaction performed on a 6.0 mmol scale of glycerol. mdpi.com

Reactivity Profile and Chemoselectivity:

To probe the chemoselectivity of the catalyst system, competition studies have been performed. mdpi.com When the reaction was conducted in the presence of an equimolar amount of n-propanol, only a slight decrease in yield and enantioselectivity was observed, and the formation of n-propyl tosylate was not detected. mdpi.com Furthermore, the system showed high selectivity for the sulfonylation of glycerol over other diols like 1,2-propanediol and 1,3-propanediol. mdpi.com These results indicate a high degree of selectivity for glycerol. It is suggested that the free 2-hydroxy moiety of glycerol plays a critical role in accelerating the tosylation and achieving high asymmetric induction, likely through coordination with the chiral catalyst complex. mdpi.com When the 2-hydroxy group was protected, as in 2-O-benzylglycerol, the corresponding monotosylated product was formed in low yield and with poor enantioselectivity. mdpi.com

Applications of R,s 1 Tosyl Glycerol As a Chiral Synthon and Building Block

Synthesis of Chiral Epoxides

(R,S)-1-Tosyl Glycerol (B35011) is a cornerstone in the synthesis of enantiopure epoxides, particularly glycidol (B123203) and its derivatives, which are indispensable intermediates in the pharmaceutical industry. The primary hydroxyl group is readily tosylated, creating an excellent leaving group. Subsequent treatment with a base induces an intramolecular SN2 reaction, where one of the remaining hydroxyl groups acts as a nucleophile, displacing the tosylate to form the epoxide ring with high fidelity.

A common strategy involves the use of the acetonide-protected form, (R,S)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate, also known as (R,S)-tosyl solketal (B138546). This protection prevents unwanted side reactions. The epoxide is then revealed by treatment with a base. For instance, chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates can be synthesized from (S)-γ-hydroxymethyl-γ-butyrolactone. preprints.org This precursor is first tosylated and then treated with a sodium alkoxide to yield the desired epoxide. preprints.org The mechanism proceeds through a nucleophilic attack of the alkoxide on the lactone, followed by an intramolecular SN2 substitution of the tosylate. preprints.org This general principle of tosylation followed by intramolecular cyclization is a fundamental application of tosylated glycerol derivatives in accessing valuable chiral epoxides. preprints.orgrsc.org

Table 1: Synthesis of Chiral Epoxides

| Precursor | Key Reagents | Product | Significance |

|---|---|---|---|

| (S)-γ-hydroxymethyl-γ-butyrolactone | 1. TsCl, Pyridine2. NaOMe or NaOEt | Methyl or Ethyl (S)-3-(oxiran-2-yl)propanoate | Valuable precursors for chemical synthesis. preprints.org |

| (R,S)-1-Tosyl Glycerol | Base (e.g., NaOH, KOH) | (R,S)-Glycidol | Key intermediate for pharmaceuticals. |

Stereoselective Formation of Glycosides

In the realm of carbohydrate chemistry, this compound and its protected analogues serve as crucial aglycon acceptors in stereoselective glycosylation reactions to form glyco-glycerolipids. preprints.orgresearchgate.net The synthesis of these complex molecules is pivotal for studying biological processes and for the development of new therapeutics. preprints.orgresearchgate.net

The strategy often involves coupling a suitable glycosyl donor, such as a glycosyl trichloroacetimidate, with a protected glycerol acceptor like (S)-1,2-O-isopropylidene-sn-glycerol (solketal). preprints.orgresearchgate.net The stereochemical outcome of the glycosidic bond formation (α or β) is a significant challenge. The choice of protecting groups on the sugar donor plays a critical role; for example, an acetate (B1210297) group at the C-2 position of the sugar can provide anchimeric assistance to favor the formation of a β-glycosidic linkage. preprints.org Following the coupling, the protecting groups on the glycerol moiety, such as the isopropylidene group, can be removed under mild acidic conditions to yield the final glyco-glycerolipid. preprints.org This methodology allows for the preparation of both enantiomerically pure regio- and stereoisomers of these important biomolecules. preprints.org

Table 2: Stereoselective Glycosylation

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| Peracetylated sugar trichloroacetimidate | (S)-1,2-O-isopropylidene-sn-glycerol | TMSOTf or BF3·OEt2 | β-glyco-1,2-diacylglycerols | Acetate at C-2 of sugar ensures β-selectivity. preprints.orgresearchgate.net |

Construction of Chiral Cyclopropane (B1198618) Derivatives

The synthesis of chiral cyclopropane rings is of great interest in medicinal chemistry, as this motif is a key component of many bioactive molecules. nih.govunl.pt While direct use of this compound is less commonly documented for this purpose, it serves as a precursor to chiral allylic alcohols, which are well-established substrates for diastereoselective cyclopropanation reactions. libretexts.orgresearchgate.net

A synthetic route would typically involve the conversion of this compound into a chiral allylic alcohol. This can be achieved through a series of standard organic transformations. Once the chiral allylic alcohol is obtained, several methods can be employed for cyclopropanation. The Simmons-Smith reaction, using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method where the hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face of the double bond. nih.gov Other metal-catalyzed methods, such as those employing rhodium or copper catalysts with diazo compounds, also provide access to cyclopropanes with high stereocontrol. libretexts.org The inherent chirality of the glycerol-derived backbone ultimately dictates the stereochemistry of the resulting cyclopropane.

Table 3: General Approach to Chiral Cyclopropanes

| Intermediate | Cyclopropanation Method | Reagents | Product | Stereocontrol |

|---|---|---|---|---|

| Chiral Allylic Alcohol | Simmons-Smith | CH2I2, Zn-Cu couple | Substituted Cyclopropylmethanol | High syn-selectivity directed by the hydroxyl group. researchgate.netnih.gov |

Preparation of Enantio-enriched C3 Building Blocks with Differential Protection

One of the most powerful applications of this compound chemistry is in the creation of enantio-enriched C3 building blocks where the three hydroxyl groups are differentially protected. researchgate.net Such synthons are incredibly valuable for the modular synthesis of complex natural products and pharmaceuticals, allowing for selective reaction at each of the three positions of the glycerol backbone.

A recent advancement in this area is the copper-catalyzed asymmetric sulfonylative desymmetrization of glycerol. researchgate.net Using a chiral ligand, such as (R,R)-PhBOX, this reaction can produce optically active monotosylated glycerol with high enantiomeric excess. researchgate.net This monotosylated product, (R)-1-Tosyl Glycerol, can then be subjected to selective protection of the remaining two hydroxyl groups. For example, the primary hydroxyl can be silylated with tert-butyldimethylsilyl chloride (TBSCl), followed by acetylation of the secondary hydroxyl group. researchgate.net The resulting compound possesses three different protecting groups (tosyl, TBDMS, and acetyl), each of which can be removed under distinct conditions, thus providing a versatile chiral C3 building block for complex synthesis. researchgate.net

Table 4: Differentially Protected C3 Building Blocks

| Starting Material | Key Transformation Steps | Resulting Building Block | Significance |

|---|

Integration into Complex Organic Molecular Architectures

The true synthetic power of this compound is showcased in its use as a foundational element for the construction of diverse and complex organic molecules, including bioactive lipopeptides, spiro heterocycles, glyco-glycerolipids, and pheromones. preprints.org

Synthesis of Bioactive Lipopeptides and Spiro Heterocycles

(R,S)-Tosyl solketal is a frequently employed starting material for the synthesis of bioactive lipopeptides and spiro heterocycles. In lipopeptide synthesis, the glycerol backbone serves as a scaffold to which lipid chains and peptide fragments are attached. The tosylate group allows for the facile introduction of various functionalities through nucleophilic substitution.

For the synthesis of spiro heterocycles, the tosyl solketal can be reacted with suitable difunctional reagents. For example, an efficient synthesis of 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed involving the reaction of solketal derivatives with 1,3-dichloropropanone O-benzyloxime, followed by a one-pot deprotection-spirocyclization step. libretexts.org

Preparation of Glyco-glycerolipids and Pheromones

As previously discussed in section 4.2, this compound derivatives are instrumental in synthesizing glyco-glycerolipids. preprints.org These molecules, which are integral components of cell membranes, have been synthesized for the study of their biological functions, including their ability to trigger immune responses. preprints.org

Furthermore, the chiral C3 backbone of tosylated glycerol derivatives has been incorporated into the synthesis of insect pheromones. researchgate.net For instance, the aggregation pheromone of the red flour beetle, Tribolium castaneum, which is 4,8-dimethyldecanal, has been synthesized using chiral tosylates derived from glycerol-related precursors. nih.gov The synthesis of these stereochemically defined pheromones is crucial for developing environmentally benign pest management strategies. nih.gov

Derivatization to Organoselanyl and Organotellanyl Alkynes

A significant application of this compound is in the synthesis of organoselanyl and organotellanyl alkynes. These chalcogen-containing compounds are of interest due to their potential pharmacological activities and their utility as intermediates in further organic transformations. nih.gov

The synthesis is efficiently achieved by reacting the protected form of this compound, known as racemic tosyl solketal, with lithium alkynylchalcogenolates. nih.govresearchgate.net These nucleophilic species are generated in situ from a terminal alkyne, butyllithium, and elemental selenium or tellurium. nih.gov The subsequent nucleophilic substitution reaction displaces the tosylate group from the solketal backbone, forming the desired organoselanyl or organotellanyl alkyne in good yields. nih.govresearchgate.net This method provides a general and efficient protocol for accessing a variety of glycerol-derived chalcogenyl alkynes. nih.gov Some of the organotellanyl alkynes have been successfully deprotected to yield new water-soluble 3-organotellanylpropane-1,2-diols. nih.gov

| Entry | Alkyne Precursor | Chalcogen | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Se | 2,2-Dimethyl-4-((phenyl-ethynylselanyl)methyl)-1,3-dioxolane | 85 |

| 2 | 1-Hexyne | Se | 4-((Butylethynylselanyl)methyl)-2,2-dimethyl-1,3-dioxolane | 75 |

| 3 | 3,3-Dimethyl-1-butyne | Se | 4-(((3,3-Dimethylbut-1-yn-1-yl)selanyl)methyl)-2,2-dimethyl-1,3-dioxolane | 78 |

| 4 | 1-Ethynyl-4-methoxybenzene | Se | 4-(((4-Methoxyphenyl)ethynylselanyl)methyl)-2,2-dimethyl-1,3-dioxolane | 88 |

| 5 | Phenylacetylene | Te | 2,2-Dimethyl-4-((phenylethynyltellanyl)methyl)-1,3-dioxolane | 80 |

| 6 | 1-Hexyne | Te | 4-((Butylethynyltellanyl)methyl)-2,2-dimethyl-1,3-dioxolane | 73 |

| 7 | 1-Ethynyl-4-methoxybenzene | Te | 4-(((4-Methoxyphenyl)ethynyltellanyl)methyl)-2,2-dimethyl-1,3-dioxolane | 85 |

Applications in Ether Lipid Synthesis (e.g., PAF-Analogues)

Glycerol-derived tosylates are pivotal chiral precursors in the stereospecific synthesis of ether lipids, including the highly potent Platelet-Activating Factor (PAF) and its analogues. acs.orgjst.go.jp These molecules are characterized by an ether linkage at the sn-1 position of the glycerol backbone. nih.gov The synthesis of these complex lipids often relies on the displacement of a tosyl group from a chiral glycerol derivative by an alcohol, effectively forming the required ether bond. acs.org

For instance, a stereospecific synthesis of functionalized alkyl ether phospholipids (B1166683) uses (R)-glycidyl tosylate, a key derivative of glycerol. acs.org The strategy involves the regiospecific opening of the epoxide ring by an alcohol to introduce the sn-1 alkyl substituent. acs.orgjst.go.jp In other approaches, the elaboration of the sn-3 position can involve the displacement of a toluenesulfonyl group to build the final phospholipid structure. acs.org This flexibility allows for the creation of a wide range of PAF analogues with modified chains and headgroups, which are crucial for studying their biological mechanisms and developing new therapeutic agents. acs.orgnih.gov

Synthesis of Diverse Heterocyclic Systems (e.g., Triazoles, Pyrazoles, Oxazinones)

The versatility of this compound extends to its use as a precursor for various heterocyclic compounds, which are core scaffolds in many pharmaceutical drugs. beilstein-journals.orgresearchgate.net A prominent example is the synthesis of novel 1,2,3-triazoles. scielo.brmdpi.com

The synthetic route begins with the conversion of glycerol to its protected acetonide form, which is then treated with tosyl chloride to produce the key intermediate, tosyl solketal. scielo.brmdpi.com A subsequent S_N2 reaction with sodium azide (B81097) replaces the tosylate group, yielding an azido-functionalized glycerol derivative (4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane). scielo.brmdpi.com This azide is a critical building block for the final step: a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), also known as a "click reaction." scielo.br Reacting the azide with various terminal alkynes provides a straightforward and high-yielding pathway to a diverse library of 4-alkyl-substituted 1,2,3-triazoles. scielo.br

| Entry | Terminal Alkyne | Product Name | Yield (%) |

|---|---|---|---|

| 1 | 1-Hexyne | 4-((4-Butyl-1H-1,2,3-triazol-1-yl)methyl)-2,2-dimethyl-1,3-dioxolane | 93 |

| 2 | 1-Heptyne | 2,2-Dimethyl-4-((4-pentyl-1H-1,2,3-triazol-1-yl)methyl)-1,3-dioxolane | 87 |

| 3 | 1-Octyne | 4-((4-Hexyl-1H-1,2,3-triazol-1-yl)methyl)-2,2-dimethyl-1,3-dioxolane | 89 |

| 4 | 1-Nonyne | 4-((4-Heptyl-1H-1,2,3-triazol-1-yl)methyl)-2,2-dimethyl-1,3-dioxolane | 94 |

| 5 | 1-Decyne | 4-((4-Octyl-1H-1,2,3-triazol-1-yl)methyl)-2,2-dimethyl-1,3-dioxolane | 85 |

While the synthesis of triazoles is well-established, the reactive intermediates derived from this compound are also suitable for constructing other heterocyclic systems like pyrazoles and oxazinones, highlighting its broad applicability as a synthetic building block. rsc.orggoogle.com

Utilization in Medicinal Chemistry Research as a Synthetic Precursor

The derivatives of this compound are not only of synthetic interest but also serve as precursors for molecules with potential therapeutic value.

Development of Potential Antibacterial Agents from Derivatives

The 1,2,3-triazole scaffold is a recognized pharmacophore present in numerous bioactive compounds and approved drugs. researchgate.netresearchgate.net Consequently, the glycerol-derived triazoles synthesized from this compound have been evaluated for their biological activities, including potential antimicrobial effects. scielo.brmdpi.com

Research has shown that novel 1,2,3-triazoles derived from glycerol exhibit fungicidal activity against pathogens like Colletotrichum gloeosporioides, the causative agent of papaya anthracnose. scielo.brmdpi.com The structural modifications, such as varying the length of the alkyl chain attached to the triazole ring, allow for the tuning of biological activity. scielo.br This line of research demonstrates how this compound acts as a starting point for generating libraries of new compounds for screening as potential antibacterial or antifungal agents, contributing to the search for new treatments for infectious diseases. researchgate.net

Advanced Synthetic Transformations and Derivatization Strategies

Regioselective Functionalization of Remaining Hydroxyl Groups

The presence of two adjacent secondary hydroxyl groups at the C2 and C3 positions of (R,S)-1-Tosyl Glycerol (B35011) presents a challenge and an opportunity for regioselective functionalization. The subtle differences in the steric and electronic environments of these two hydroxyl groups can be exploited to achieve selective protection, esterification, or etherification.

One common strategy involves the use of bulky protecting groups, which will preferentially react with the less sterically hindered hydroxyl group. For instance, the formation of a silyl (B83357) ether using a bulky reagent like tert-butyldimethylsilyl chloride (TBDMSCl) would be expected to show some selectivity for the C3 hydroxyl over the C2 hydroxyl, which is closer to the tosylated C1 position.

Another approach is the formation of cyclic acetals or ketals, which protects both hydroxyl groups simultaneously. These can then be selectively opened under different reaction conditions to reveal one of the hydroxyls for further reaction. For example, reaction with an aldehyde or ketone can form a 1,3-dioxolane (B20135) ring, which can later be regioselectively cleaved.

The relative reactivity of the hydroxyl groups can also be influenced by the reaction conditions, such as the choice of solvent, temperature, and catalyst. These factors can modulate the accessibility and nucleophilicity of the C2 and C3 hydroxyls, enabling a degree of control over the regioselectivity of their functionalization. While specific studies on the regioselective functionalization of (R,S)-1-Tosyl Glycerol are not extensively detailed in readily available literature, the principles of carbohydrate and polyol chemistry provide a strong foundation for these synthetic strategies.

Table 1: Theoretical Regioselective Reactions of this compound's Hydroxyl Groups

| Reagent | Expected Major Product | Rationale |

| Bulky Silyl Halide (e.g., TBDPSCl) | 3-O-Silyl-1-O-tosylglycerol | Steric hindrance at the C2 position favors reaction at the C3 hydroxyl. |

| Diol-Protecting Group (e.g., Acetone) | 2,3-O-Isopropylidene-1-O-tosylglycerol | Formation of a five-membered cyclic ketal protecting both hydroxyls. |

Sequential and Multi-step Transformations for Complex Compound Synthesis

This compound serves as a key starting material in the synthesis of more complex molecules, particularly pharmaceuticals. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the hydroxyl groups can be further functionalized or serve as precursors to other functional groups.

A prominent example of the application of glycerol synthons in multi-step synthesis is in the preparation of beta-blockers, a class of drugs used to manage cardiovascular diseases. researchgate.net Many beta-blockers, such as Metoprolol and Bisoprolol, contain a 3-aryloxy-1-amino-2-propanol core structure, which can be retrosynthetically derived from a glycerol backbone.

The synthesis often involves the initial conversion of the glycerol derivative to an epoxide, followed by ring-opening with an appropriate amine. For instance, this compound can be treated with a base to form the corresponding glycidyl (B131873) tosylate. This epoxide can then be reacted with an amine, such as isopropylamine, to introduce the amino group. The synthesis of (S)-Bisoprolol, for example, has been achieved in a six-step synthesis starting from a related chlorohydrin, which highlights a similar synthetic strategy. mdpi.com

The sequence of reactions can be tailored to introduce various substituents, leading to a library of potential drug candidates. The ability to perform sequential transformations on the tosyl group and the two hydroxyl groups makes this compound a valuable and flexible platform for the synthesis of complex chiral molecules.

Table 2: Example of a Multi-step Synthesis Involving a Glycerol Synthon

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Epoxidation of a protected glycerol | Base (e.g., NaOH) | Epoxide |

| 2 | Ring-opening of the epoxide | Amine (e.g., Isopropylamine) | Amino alcohol |

| 3 | Deprotection | Acid or Hydrogenolysis | Final beta-blocker analogue |

Interconversion with Related Glycerol Synthons

This compound can be interconverted with other useful glycerol-based synthons, expanding its synthetic utility. These interconversions often involve the formation and reaction of cyclic intermediates like carbonates and epoxides.

Glycerol carbonate can be tosylated to form tosylated glycerol carbonate, a versatile bifunctional electrophile. researchgate.net This compound contains two electrophilic centers: the tosylated carbon and the carbonate carbonyl carbon. The reactivity of this synthon towards different nucleophiles is governed by the Hard and Soft Acids and Bases (HSAB) principle.

Hard nucleophiles, such as alkoxides, tend to attack the hard carbonyl center of the carbonate, leading to ring-opening and the formation of a new carbonate derivative. In contrast, softer nucleophiles, like phenoxides, preferentially attack the softer carbon bearing the tosylate group, resulting in a substitution reaction. This differential reactivity allows for the targeted functionalization of the glycerol backbone.

The reaction of tosylated glycerol carbonate with primary and some secondary amines also proceeds with high selectivity. Aliphatic amines typically attack the carbonyl carbon to yield hydroxyurethanes. This selectivity provides an efficient route to bis-functionalized glycerol derivatives.

The conversion of this compound to an epoxide, such as glycidyl tosylate, is a key transformation. The resulting epoxide is a highly reactive intermediate due to the strain of the three-membered ring. This epoxide can undergo ring-opening reactions with a wide variety of nucleophiles.

Under basic or nucleophilic conditions, the ring-opening is an SN2 type reaction, where the nucleophile attacks the less substituted carbon of the epoxide. rsc.org For example, reaction with a Grignard reagent will lead to the formation of a new carbon-carbon bond at the terminal position of the original glycerol backbone.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon, following a mechanism with SN1-like character. mdpi.com

Similarly, the cyclic carbonate intermediates can undergo ring-opening reactions. As mentioned, amines and other nucleophiles can open the carbonate ring to introduce new functional groups. The regioselectivity of the ring-opening of unsymmetrical carbonates can be influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Ring-Opening Reactions of Glycerol-Derived Intermediates

| Intermediate | Nucleophile | Conditions | Major Product |

| Glycidyl Tosylate (Epoxide) | Grignard Reagent | Aprotic Solvent | Primary alcohol with extended carbon chain |

| Glycidyl Tosylate (Epoxide) | Amine | Basic/Nucleophilic | Amino alcohol |

| Tosylated Glycerol Carbonate | Phenoxide | Basic | Aryl ether |

| Tosylated Glycerol Carbonate | Alkoxide | Basic | Alkyl carbonate |

Analytical and Spectroscopic Characterization in Research

Determination of Enantiomeric Excess (e.g., Chiral High-Performance Liquid Chromatography)

The determination of the enantiomeric excess (e.e.) of a chiral compound like (R,S)-1-Tosyl Glycerol (B35011) is fundamental in asymmetric synthesis and for applications where stereochemistry is critical. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts.

In a typical research workflow, a sample of (R,S)-1-Tosyl Glycerol is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral column. The separation is based on the differential interaction of the R- and S-enantiomers with the chiral stationary phase, leading to different retention times. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Key Considerations for Chiral HPLC Method Development:

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving enantiomeric separation. For chiral alcohols and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective.

Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve good resolution and reasonable analysis times. The polarity of the mobile phase influences the interactions between the analyte and the CSP.

Detection: A UV detector is commonly used for the detection of this compound, as the tosyl group contains a chromophore that absorbs UV light.

The enantiomeric excess is calculated using the following formula:

e.e. (%) = [|Area (R) - Area (S)| / (Area (R) + Area (S))] x 100

Interactive Data Table: Representative Chiral HPLC Parameters for Analysis of Similar Chiral Alcohols

| Parameter | Typical Value/Condition |

| Column | Chiralpak® AD-H or equivalent (amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: The optimal conditions for the separation of this compound would require experimental validation.

Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (tosyl) | 7.3 - 7.8 | m |

| CH₂-OTs | 4.0 - 4.2 | dd |

| CH-OH | 3.8 - 4.0 | m |

| CH₂-OH | 3.5 - 3.7 | m |

| Ar-CH₃ (tosyl) | 2.4 | s |

| OH | Broad s | Broad s |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (tosyl, quaternary) | 145, 133 |

| Ar-CH (tosyl) | 130, 128 |

| CH₂-OTs | 70 - 75 |

| CH-OH | 68 - 72 |

| CH₂-OH | 62 - 66 |

| Ar-CH₃ (tosyl) | 21.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| S=O (sulfonate) | 1350 - 1370 and 1170 - 1190 |

| C-O (alcohol) | 1000 - 1260 |

| C=C (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be used to observe the molecular ion.

Expected Mass Spectrometry Data:

Molecular Weight: 246.28 g/mol

Molecular Formula: C₁₀H₁₄O₅S

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 247.06, [M+Na]⁺ at m/z 269.04

Key Fragmentation Pathways:

Loss of the tosyl group (C₇H₇SO₂) leading to a fragment corresponding to the protonated glycerol moiety.

Cleavage of the C-C bonds within the glycerol backbone.

Formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a characteristic fragment of the tosyl group.

By combining the data from these complementary analytical and spectroscopic techniques, researchers can confidently confirm the structure, purity, and enantiomeric composition of synthesized this compound, which is essential for its application in further chemical research.

Broader Research Perspectives and Future Directions

Advancements in Glycerol (B35011) Valorization towards High-Value Chemicals

Glycerol, the primary byproduct of biodiesel production, has transitioned from a waste product to a valuable and renewable platform chemical. acs.orgfrontiersin.org The economic viability of the biodiesel industry is increasingly linked to the effective utilization of its crude glycerol stream. acs.org Consequently, significant research efforts are dedicated to the catalytic conversion of glycerol into a wide array of high-value-added products. mdpi.comuco.es This process, known as valorization, involves various chemical transformations that leverage the three hydroxyl groups of the glycerol molecule.

Key pathways for glycerol valorization include:

Oxidation: This route can yield a range of valuable C3 compounds such as glyceraldehyde, dihydroxyacetone (DHA), glyceric acid, and tartronic acid. acs.orgmdpi.com DHA, for example, is a key ingredient in the cosmetics industry for sunless tanning products. acs.orgmdpi.com

Hydrogenolysis and Reduction: Through hydrogenolysis, glycerol can be converted to propanediols, such as 1,2-propanediol and 1,3-propanediol, which are important commodity chemicals used in polymers and antifreeze. acs.org

Esterification and Transesterification: Reaction with carboxylic acids or esters produces glycerol esters, which have applications as emulsifiers in the food industry and as fuel additives. mdpi.comnih.gov The transesterification of glycerol with dimethyl carbonate is a prominent route to produce glycerol carbonate. bohrium.commdpi.com

Acetalization: The reaction of glycerol with aldehydes or ketones, such as acetone (B3395972), yields compounds like solketal (B138546), which is explored as a valuable fuel additive. mdpi.comnih.gov

Carbonylation: The introduction of a carbonyl group can lead to glycerol carbonate, a versatile derivative used as a solvent, an electrolyte component in lithium-ion batteries, and a precursor for other chemicals. bohrium.commdpi.comresearchgate.net

The development of efficient and selective catalysts is crucial for directing these transformations towards the desired products and minimizing the formation of complex mixtures. frontiersin.orgmdpi.com Research focuses on heterogeneous catalysts for their ease of separation and recycling, contributing to more sustainable and industrially viable processes. frontiersin.org

| Valorization Pathway | Key High-Value Products | Primary Applications |

|---|---|---|

| Oxidation | Dihydroxyacetone, Glyceraldehyde, Glyceric Acid | Cosmetics, Fine Chemicals, Pharmaceuticals acs.orgmdpi.com |

| Hydrogenolysis | 1,2-Propanediol, 1,3-Propanediol | Polymers, Antifreeze, Solvents acs.org |

| Esterification | Glycerol Esters (e.g., Glycerol Monostearate) | Food Additives, Emulsifiers, Surfactants mdpi.comnih.govkumarmetal.com |

| Acetalization | Solketal (Isopropylidene Glycerol) | Fuel Additives, Solvents, Flavoring Agents mdpi.comnih.gov |

| Carbonylation | Glycerol Carbonate | Solvents, Electrolytes, Chemical Intermediate bohrium.commdpi.comresearchgate.net |

| Etherification | Glycerol Ethers (e.g., MTBE, GTBE) | Fuel Additives nih.gov |

Development of Novel Catalytic Systems for Highly Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. (R,S)-1-Tosyl Glycerol serves as a racemic mixture, but its individual enantiomers are powerful chiral building blocks. smolecule.com Therefore, a significant area of research is the development of catalytic systems that can achieve highly enantioselective synthesis of tosylated glycerol derivatives, either through the desymmetrization of prochiral glycerol or the kinetic resolution of the racemic mixture.

Recent advancements have demonstrated the potential of metal-based catalysts for this purpose. For instance, a copper-catalyzed asymmetric sulfonylative desymmetrization of 2-O-benzylglycerol has been developed. nih.gov This method utilizes a commercially available chiral bis(oxazoline) ligand, specifically (R,R)-PhBOX, in conjunction with a copper(II) triflate catalyst and an inorganic base. nih.gov The reaction proceeds under mild conditions to afford the optically active monotosylated glycerol derivative in high yield and with high enantiomeric excess. nih.gov

Future research in this domain will likely focus on:

Expanding the Catalyst Toolkit: Investigating a broader range of transition metals (e.g., palladium, rhodium, iridium) and chiral ligands to improve efficiency, selectivity, and substrate scope.

Heterogenization of Catalysts: Developing solid-supported chiral catalysts to simplify catalyst recovery and recycling, aligning with the principles of green chemistry.

Biocatalysis: Exploring the use of enzymes (e.g., lipases) for the highly selective acylation or tosylation of glycerol, offering a green and efficient alternative to traditional chemical catalysis.

Computational Modeling: Employing theoretical calculations to understand reaction mechanisms and to rationally design more effective and selective catalysts.

The successful development of such catalytic systems will provide more accessible routes to enantiopure building blocks like (R)- and (S)-1-Tosyl Glycerol, facilitating the synthesis of complex chiral molecules. nih.gov

| Catalytic System Component | Example | Role in Enantioselective Synthesis |

|---|---|---|

| Metal Catalyst | Copper(II) triflate (Cu(OTf)₂) | Activates the reactants and facilitates the tosylation reaction. nih.gov |

| Chiral Ligand | (R,R)-PhBOX | Creates a chiral environment around the metal center, directing the reaction to favor one enantiomer. nih.gov |

| Base | Sodium Bicarbonate (NaHCO₃) | Acts as a proton scavenger to neutralize the acid byproduct of the reaction. nih.gov |

| Substrate | 2-O-Benzylglycerol | A prochiral starting material that is desymmetrized in the reaction. nih.gov |

Expanding the Scope of Derivatization and Applications in Chemical Biology and Materials Science

This compound and its enantiopure forms are versatile intermediates whose value is realized through their conversion into more complex functional molecules. smolecule.comchemicalbook.com The tosyl group is an excellent leaving group, making the primary carbon susceptible to nucleophilic substitution, while the two remaining hydroxyl groups offer further sites for chemical modification. This reactivity allows for a broad scope of derivatization.

In Chemical Biology , tosylated glycerol derivatives are crucial for synthesizing biologically active molecules and molecular probes.

Synthesis of Bioactive Lipids: Enantiomerically pure tosylated glycerols are key starting materials for the synthesis of ether lipids, including Platelet-Activating Factors (PAFs) and their analogues, which are involved in various physiological and pathological processes. jst.go.jpbeilstein-journals.org

Chiral Building Blocks: They serve as C3 chiral synthons for the production of complex natural products and pharmaceuticals. smolecule.com For instance, they can be converted into chiral epoxides like glycidyl (B131873) tosylate, which are then used in the synthesis of beta-blockers and other drugs. beilstein-journals.org

Molecular Probes: The glycerol backbone can be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying biological systems, such as enzyme activity or lipid trafficking.

In Materials Science , the focus is on incorporating the glycerol motif into polymers and other advanced materials.

Polymer Synthesis: Glycerol and its derivatives, including tosylated forms, are used as monomers for the creation of hyperbranched polymers, polyethers, and polyesters. nih.gov These glycerol-based polymers are explored for biomedical applications such as drug delivery and tissue engineering due to their biocompatibility and biodegradability. nih.gov

Functional Fluids: Derivatization of glycerol can lead to the synthesis of novel ionic liquids, lubricants, and surfactants with tailored properties. rsc.org

Cross-linking Agents: The multiple functional groups on the glycerol backbone allow it to be used as a cross-linking agent to create hydrogels and other networked materials.

Future research will aim to expand this scope by designing and synthesizing novel derivatives of this compound with unique properties. This includes developing new reaction methodologies to access previously unattainable structures and exploring their potential in emerging fields such as targeted drug delivery, advanced coatings, and sustainable plastics. The conversion of tosylated glycerol carbonate, for example, provides a versatile route to new functionalized glycidol (B123203) derivatives, further broadening the synthetic possibilities. researchgate.net

Q & A

Basic Question: What are the standard synthetic protocols for (R,S)-1-Tosyl Glycerol, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves tosylation of glycerol using p-toluenesulfonyl chloride under controlled basic conditions (e.g., pyridine or DMAP). Key intermediates, such as mono-tosylated glycerol derivatives, are characterized via thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity. For example, the integration ratio of aromatic protons (δ ~7.7 ppm) in the tosyl group versus glycerol backbone protons (δ ~3.5–4.5 ppm) provides structural validation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Advanced Question: How can researchers address contradictory data in regioselectivity outcomes during this compound synthesis?

Methodological Answer:

Contradictions in regioselectivity often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst). To resolve this:

- Design a factorial experiment varying solvents (THF vs. DCM), bases (pyridine vs. triethylamine), and temperatures (0°C vs. RT).

- Use multivariate statistical analysis (e.g., ANOVA) to identify significant factors influencing regioselectivity.

- Validate findings with X-ray crystallography or 2D NMR (COSY, HSQC) to unambiguously assign substitution patterns.

- Cross-reference results with replication tables (e.g., Table 5 in ) to ensure consistency across experimental repeats .

Basic Question: What analytical techniques are critical for quantifying this compound in complex mixtures?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS): Derivatize samples with trimethylsilyl (TMS) reagents to improve volatility. Use selective ion monitoring (SIM) for m/z fragments corresponding to the tosyl group (e.g., m/z 155, 91).

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Employ reverse-phase C18 columns with ESI ionization in negative mode. Quantify using external calibration curves with deuterated internal standards (e.g., d₄-(R,S)-1-Tosyl Glycerol) .

Advanced Question: How can researchers optimize enantiomeric resolution of (R)- and (S)-1-Tosyl Glycerol for asymmetric synthesis studies?

Methodological Answer:

- Chiral stationary phases (CSPs): Use cellulose-based CSPs (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol (90:10) for HPLC separation.

- Kinetic resolution: Employ lipase-catalyzed acyl transfer reactions (e.g., Candida antarctica lipase B) to differentiate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Computational modeling: Perform density functional theory (DFT) calculations to predict transition-state energetics and guide catalyst selection .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Advanced Question: How can this compound be applied in interdisciplinary studies (e.g., lipidomics or drug delivery)?

Methodological Answer:

- Lipidomics: Use as a precursor for synthesizing deuterated triglycerides to trace lipid metabolism pathways via stable isotope labeling .

- Drug delivery: Functionalize nanoparticles with this compound to enhance biocompatibility. Characterize uptake efficiency using confocal microscopy with fluorescent tags (e.g., FITC).

- Toxicity testing: Follow 3R principles (Replacement, Reduction, Refinement) by using in vitro hepatocyte models to assess metabolic stability .

Basic Question: What are the best practices for documenting experimental procedures involving this compound?

Methodological Answer:

- Lab reports: Structure sections as Introduction, Materials/Methods, Results, Discussion. Include raw NMR/LC-MS spectra in supplementary information (SI).

- Metadata: Record batch numbers of reagents, instrument calibration dates, and environmental conditions (humidity/temperature). Use electronic lab notebooks (ELNs) for traceability .

Advanced Question: How should researchers formulate hypotheses when investigating this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- PICO framework: Define Population (reaction substrates), Intervention (catalyst type), Comparison (traditional vs. novel catalysts), Outcome (yield/ee).

- FINER criteria: Ensure hypotheses are Feasible (lab resources), Novel (unexplored catalysts like N-heterocyclic carbenes), and Relevant to green chemistry goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.